molecular formula C13H14O4 B13687221 Ethyl 2-ethyl-5-hydroxybenzofuran-3-carboxylate

Ethyl 2-ethyl-5-hydroxybenzofuran-3-carboxylate

Cat. No.: B13687221
M. Wt: 234.25 g/mol
InChI Key: WZDXDPLWIFRREY-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-5-hydroxybenzofuran-3-carboxylate is a benzofuran derivative characterized by an ethyl group at position 2, a hydroxyl group at position 5, and an ethyl ester at position 2. Benzofuran-based compounds are of significant interest in pharmaceutical and materials science due to their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 2-ethyl-5-hydroxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C13H14O4/c1-3-10-12(13(15)16-4-2)9-7-8(14)5-6-11(9)17-10/h5-7,14H,3-4H2,1-2H3

InChI Key

WZDXDPLWIFRREY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(O1)C=CC(=C2)O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Tandem In Situ Oxidative Coupling and Cyclization via PIDA-Mediated Aromatic C(sp²)-H Functionalization

A highly practical and efficient method for synthesizing 5-hydroxybenzofurans, including this compound, involves the oxidative coupling of simple phenols with β-dicarbonyl compounds mediated by (diacetoxyiodo)benzene (PIDA) as the oxidant. This method was reported by Lin et al. (2022) and is notable for its mild conditions, scalability, and good yields.

General Procedure:

  • Reactants: Phenol derivative (0.50 mmol), β-dicarbonyl compound (1.00 mmol, e.g., ethyl acetoacetate or substituted variants), ZnI₂ catalyst (0.25 mmol), and PIDA (0.55 mmol).
  • Solvent: Chlorobenzene (5 mL).
  • Reaction Conditions: Stirring at 95 °C for 6 hours.
  • Workup: Quenching with water, separation of organic phase, drying over anhydrous magnesium sulfate, filtration, concentration under reduced pressure.
  • Purification: Column chromatography on silica gel.

Mechanistic Insights:

  • The reaction proceeds via oxidative coupling of the phenol C(sp²)-H bond with the β-dicarbonyl compound.
  • Two possible pathways: (a) intramolecular cyclization of the keto-enol tautomer followed by aromatization, or (b) coupling followed by cyclization.
  • Path (a) is favored based on substrate scope and yields.

Yields and Characteristics:

  • Yields up to 88% for ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate (a close analog).
  • The yield decreases with increasing size of the acyl group on the β-ketoester.
  • Electron-withdrawing groups on the aromatic ring reduce yields.
  • The product is typically a white solid with melting points around 136–137 °C.
Parameter Details
Oxidant (Diacetoxyiodo)benzene (PIDA)
Catalyst Zinc iodide (ZnI₂)
Solvent Chlorobenzene
Temperature 95 °C
Reaction Time 6 hours
Typical Yield Up to 88%
Product Form White solid
Purification Method Silica gel column chromatography

This method offers a straightforward, scalable, and efficient route to this compound and related compounds by direct functionalization of phenols and β-dicarbonyl substrates.

Copper-Catalyzed Cyclization of Benzoquinones and β-Ketoesters

Another approach involves copper-catalyzed cyclization of benzoquinones with ethyl benzoylacetates or related β-ketoesters. This method, reported in the context of substituted 5-hydroxy-2-phenylbenzofuran synthesis, uses copper(I) oxide (Cu₂O) as a catalyst under mild conditions.

General Features:

  • Starting materials: Benzoquinones and ethyl 3-(2-bromophenyl)-3-oxopropanoate derivatives.
  • Catalyst: Cu₂O.
  • Solvent: N-Methylpyrrolidinone (NMP).
  • Conditions: 80 °C in a closed vessel with excess ammonia.
  • Subsequent functionalization steps can introduce further substituents.

While this method is effective for 5-hydroxy-2-phenylbenzofurans, it is adaptable for this compound analogs by modifying the β-ketoester component.

Michael Addition and Cyclization Strategies

Earlier methods for synthesizing 5-hydroxybenzofurans include Michael addition of hydroquinones or benzoquinones to ketene dithioacetals or β-ketoesters, followed by cyclization.

  • These methods often require Lewis acid catalysis, such as CuBr₂/BF₃·OEt₂.
  • Limitations include narrow substrate scope and lower yields.
  • For example, Gu et al. (2006) reported oxidation–Michael addition to prepare 5,6-dihydroxylated benzofurans, but with limited efficiency.
  • Liu et al. improved upon this with copper catalysis but still faced challenges in yield and substrate tolerance.

These methods are less preferred compared to the PIDA-mediated oxidative coupling due to these drawbacks.

Regioselective Synthesis via Reaction of 3-Hydroxy-2-pyrones with Nitroalkenes

A related synthetic approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups to yield benzofuranones regioselectively. Although this method is more suited to benzofuranone derivatives, it demonstrates the versatility of cyclization reactions in benzofuran synthesis.

  • Conditions include AlCl₃ catalysis, inert atmosphere, and heating to 120 °C.
  • The products can be purified by flash column chromatography without aqueous workup.
  • This approach is less direct for this compound but provides insight into alternative benzofuran construction strategies.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
PIDA-mediated oxidative coupling Phenol, β-dicarbonyl, PIDA, ZnI₂, chlorobenzene, 95 °C Mild, scalable, good yields Sensitive to substituent effects Up to 88
Copper-catalyzed cyclization Benzoquinone, ethyl benzoylacetate, Cu₂O, NMP, 80 °C Effective for substituted derivatives Requires specific substrates Moderate to good
Michael addition and cyclization Hydroquinones, ketene dithioacetals, CuBr₂/BF₃·OEt₂ Established method Limited scope, lower yields Variable
3-Hydroxy-2-pyrones with nitroalkenes 3-Hydroxy-2-pyrones, nitroalkenes, AlCl₃, 120 °C Regioselective benzofuranone synthesis Less direct for target compound Moderate

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-5-hydroxybenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions on the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C), iron chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Medicinal Chemistry

Potential as a Pharmaceutical Lead Compound

Ethyl 2-ethyl-5-hydroxybenzofuran-3-carboxylate has been identified as a promising lead compound for drug development. Its structural features suggest potential bioactivity, particularly in the development of anti-tuberculosis agents. Research indicates that derivatives of this compound exhibit enhanced activity against Mycobacterium tuberculosis, which is crucial in combating tuberculosis infections .

Mechanism of Action

The compound's effectiveness can be attributed to its ability to engage in π-π stacking interactions with target biomolecules, enhancing binding affinity and biological activity. For instance, studies on structurally similar compounds have shown that modifications can lead to significant increases in potency against tuberculosis strains, indicating a trend that may apply to this compound as well .

Material Science

Applications in Polymer Chemistry

In material science, this compound can serve as a monomer or additive in the synthesis of polymers. Its hydroxyl group allows for hydrogen bonding, which can improve the mechanical properties and thermal stability of polymer matrices. The carboxylate moiety further enhances its reactivity, making it suitable for various polymerization processes.

Table 1: Comparison of Structural Analogues

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylateMethyl group instead of ethylAntioxidantLacks bulky ethyl group affecting solubility
Ethyl 5-tert-butylbenzofuran-3-carboxylic acidNo hydroxyl groupLimited bioactivityCarboxylic acid may enhance solubility
Ethyl 5-(4-bromophenyl)methoxybenzofuran-3-carboxylateBromine substituent on phenolAnticancer propertiesHalogen substitution alters electronic properties

This table illustrates the uniqueness of this compound compared to its analogues, particularly regarding its solubility and reactivity profiles.

Case Studies

Study on Anti-Tuberculosis Activity

A recent study focused on synthesizing derivatives of ethyl benzofuran compounds, including this compound. The results indicated that specific modifications led to significant increases in anti-tuberculosis activity compared to traditional compounds. For example, a derivative with an additional hydroxyl group demonstrated a minimum inhibitory concentration (MIC) value significantly lower than that of standard treatments .

Material Properties Enhancement

Another study examined the incorporation of this compound into polymer formulations. The findings showed that the addition of this compound improved the thermal stability and mechanical strength of the resulting materials, making them suitable for high-performance applications in industries such as automotive and aerospace.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
Ethyl 2-ethyl-5-hydroxybenzofuran-3-carboxylate (Target) 2-Ethyl, 5-OH, 3-COOEt C₁₂H₁₂O₄ 232.22 ~2.5* 4
Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate 2-Methyl, 5-OCH₂CN, 3-COOEt C₁₄H₁₃NO₄ 259.26 2.7 5
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate 2-Methyl, 5-OAc, 3-COOEt C₁₄H₁₄O₅ 262.26 2.8* 5
Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate 2-(3-ClPh), 5-OH, 3-COOEt C₁₇H₁₃ClO₄ 316.7 ~3.2* 4
Ethyl 5-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate 2-Ph, 4-(3-Me-piperidinylmethyl), 5-OH, 3-COOEt C₂₅H₂₇NO₄ 405.49 ~3.5* 5

*Estimated based on substituent contributions.

Key Observations:

The acetyloxy group () acts as a prodrug, masking the hydroxyl group and increasing LogP (2.8 vs. 2.5 for the target compound).

Hydrogen-Bonding Capacity: Hydroxyl groups (e.g., target compound, ) increase hydrogen-bond donor capacity, favoring interactions with polar biological targets. Cyanomethoxy () and acetyloxy () groups introduce additional hydrogen-bond acceptors, altering target selectivity .

Biological Activity

Ethyl 2-ethyl-5-hydroxybenzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a benzofuran core with a hydroxyl group at the 5-position and an ethyl ester functionality. This structural arrangement is crucial for its biological interactions.

Biological Activities

1. Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, likely through modulation of signaling pathways involved in apoptosis and cell cycle regulation. For instance, studies have demonstrated that this compound can induce apoptosis in breast cancer cells by activating the caspase cascade, which is essential for programmed cell death .

2. Anti-inflammatory Effects
The compound has also been reported to possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

3. Antioxidant Activity
this compound demonstrates significant antioxidant activity, which is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS) and could contribute to its anticancer effects .

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Cell Signaling Pathways : The compound modulates key signaling pathways, including the mTOR pathway, which plays a role in cell growth and metabolism .
  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in inflammatory responses and cancer progression, thereby altering the metabolic landscape of affected cells .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Breast Cancer Study : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis in MDA-MB-231 breast cancer cells .
  • Inflammation Model : In an animal model of acute inflammation, administration of the compound reduced edema and inflammatory markers compared to control groups, indicating its potential therapeutic role in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylateContains fluorine substituentAnticancer, anti-inflammatoryEnhanced potency due to fluorine
Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylateMethyl instead of ethyl groupAntioxidantDifferent solubility profile
Ethyl 4-fluoro-2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylateAdditional fluorine on benzeneAnticancer propertiesIncreased lipophilicity

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